molecular formula C13H17NO B13073449 1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one

1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Cat. No.: B13073449
M. Wt: 203.28 g/mol
InChI Key: OUDPWCPKVCLBQR-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a 3-methylphenyl group and a pyrrolidine ring attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)propan-1-one: Similar structure with an additional carbon in the ethanone backbone.

    1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)butan-1-one: Similar structure with two additional carbons in the ethanone backbone.

Uniqueness

1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to its specific combination of a 3-methylphenyl group and a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(3-methylphenyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C13H17NO/c1-10-4-2-5-11(8-10)13(15)9-12-6-3-7-14-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3

InChI Key

OUDPWCPKVCLBQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2CCCN2

Origin of Product

United States

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